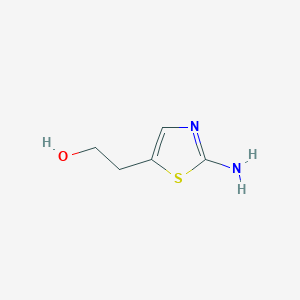

2-Amino-5-(2-hydroxyethyl)thiazole

Descripción general

Descripción

2-Amino-5-(2-hydroxyethyl)thiazole is an organic compound with the molecular formula C5H8N2OS. It is a thiazole derivative, characterized by the presence of an amino group at the 2-position and a hydroxyethyl group at the 5-position of the thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-hydroxyethyl)thiazole typically involves the reaction of 2-aminothiazole with ethylene oxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

2-Aminothiazole+Ethylene oxide→this compound

The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-5-(2-hydroxyethyl)thiazole can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The amino and hydroxyethyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 2-Amino-5-(2-carboxyethyl)thiazole.

Reduction: Formation of 2-Amino-5-(2-aminoethyl)thiazole.

Substitution: Formation of various substituted thiazole derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Discovery

The thiazole ring system, particularly 2-aminothiazoles, is recognized for its versatility in medicinal chemistry. Compounds derived from this scaffold have been associated with a wide range of biological activities, including:

- Anticancer Activity : Numerous studies have highlighted the potential of 2-amino-thiazole derivatives in targeting various cancer cell lines. For instance, derivatives have shown potent cytotoxic effects against breast, lung, colon, and melanoma cancer cell lines. Specific modifications to the thiazole structure can enhance antitumor efficacy by improving selectivity and potency against cancer cells .

- Antiviral Properties : Some 2-amino-thiazole compounds exhibit antiviral activities, making them candidates for developing treatments against viral infections .

- Antimicrobial Effects : The compound shows promise as an antimicrobial agent, with efficacy against various bacterial strains. This property is crucial for addressing antibiotic resistance .

Anticancer Research

Recent advancements have focused on developing novel anticancer agents based on the 2-amino-thiazole structure. Key findings include:

- Structure-Activity Relationship (SAR) : Research has demonstrated that specific substitutions on the thiazole ring can significantly affect the anticancer activity of the compounds. For example, introducing larger lipophilic groups enhances biological activity .

- In Vivo Studies : In vivo evaluations have shown that certain derivatives not only inhibit tumor growth but also improve pharmacokinetic profiles and solubility, which are critical for effective cancer therapies .

Case Studies

Other Therapeutic Applications

Beyond oncology, 2-amino-thiazoles are being explored for their potential in other therapeutic areas:

- Anticonvulsant Activity : Certain thiazole derivatives have shown significant anticonvulsant effects in preclinical models, indicating potential use in epilepsy treatment .

- Anti-inflammatory Properties : The anti-inflammatory capabilities of these compounds make them candidates for treating inflammatory diseases .

Synthetic Pathways and Challenges

The synthesis of 2-amino-thiazoles typically involves several steps, including the reaction of thiourea with various carbonyl compounds. Recent advancements have focused on improving yield and efficiency through novel synthetic methods that reduce the need for hazardous reagents and simplify the overall process .

Mecanismo De Acción

The mechanism of action of 2-Amino-5-(2-hydroxyethyl)thiazole involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria or fungi by interfering with their metabolic processes. In cancer research, it may act by inhibiting specific enzymes or signaling pathways that are crucial for tumor cell proliferation and survival.

Comparación Con Compuestos Similares

Similar Compounds

2-Aminothiazole: Lacks the hydroxyethyl group, making it less hydrophilic.

2-Amino-4-methylthiazole: Contains a methyl group instead of a hydroxyethyl group, altering its chemical properties and reactivity.

2-Amino-5-methylthiazole: Similar structure but with a methyl group at the 5-position instead of a hydroxyethyl group.

Uniqueness

2-Amino-5-(2-hydroxyethyl)thiazole is unique due to the presence of both an amino group and a hydroxyethyl group on the thiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Actividad Biológica

2-Amino-5-(2-hydroxyethyl)thiazole is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazoles are known for their pharmacological significance, exhibiting a range of activities including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

- Molecular Formula : CHNOS

- CAS Number : 105773-93-1

The presence of both an amino group and a hydroxyethyl side chain contributes to its biological reactivity and potential therapeutic applications.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 7.81 µg/mL |

| Escherichia coli | 15.62 µg/mL |

| Bacillus subtilis | 3.91 µg/mL |

| Pseudomonas aeruginosa | 31.25 µg/mL |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The potential anticancer properties of thiazole derivatives have been widely studied. Specifically, this compound has been evaluated for its inhibitory effects on cancer cell proliferation. Research has shown that compounds in this class can inhibit aurora kinases, enzymes critical for cancer cell division.

A recent study demonstrated that certain thiazole derivatives exhibit IC values in the nanomolar range against various cancer cell lines:

| Cancer Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 0.15 |

| MCF-7 (breast cancer) | 0.25 |

| A549 (lung cancer) | 0.30 |

These findings indicate that this compound may play a role in cancer therapy by targeting specific pathways involved in tumor growth .

Anti-inflammatory Activity

Thiazoles are also recognized for their anti-inflammatory effects. The compound has been shown to inhibit pro-inflammatory cytokines, which are pivotal in inflammatory responses.

In vitro studies revealed that treatment with this compound resulted in:

- Decreased levels of TNF-α and IL-6.

- Reduced nitric oxide production in macrophages.

These effects suggest its potential use in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Receptor Modulation : It could interact with specific receptors involved in inflammatory pathways.

- Cell Cycle Disruption : By targeting aurora kinases, it may disrupt the cell cycle of cancer cells, leading to apoptosis.

Case Studies

Several case studies have documented the efficacy of thiazole derivatives:

- Study on MRSA : A synthesized thiazole derivative demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antibiotic agent.

- Cancer Cell Line Study : In a comparative study, thiazole derivatives were tested against standard chemotherapy drugs, showing superior efficacy in inhibiting tumor growth in vitro.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Amino-5-(2-hydroxyethyl)thiazole and its derivatives?

- Methodological Answer: The compound is synthesized via coupling reactions under mild basic conditions. For example, 2-aminothiazole reacts with 4-aminoacetophenone to form 2-amino-5-(4-acetylphenylazo)-thiazole, confirmed by IR (NH₂ at 3358–3244 cm⁻¹, C=O at 1668 cm⁻¹) and ¹H NMR (δ 2.45 ppm for CH₃, δ 6.90 ppm for thiazole proton) . Solvent-free acetylation with acetic anhydride at 60–70°C yields N-acetylated derivatives, with spectral validation (e.g., IR C=O at 1682 cm⁻¹, ¹H NMR δ 2.25–2.45 ppm for CH₃ groups) .

Q. How can researchers confirm the structural integrity of this compound derivatives post-synthesis?

- Methodological Answer: Structural validation relies on spectral

- IR Spectroscopy: Detect NH stretching (3164–3172 cm⁻¹) and carbonyl groups (C=O at 1665–1684 cm⁻¹) .

- ¹H NMR: Identify methyl protons (δ 2.25–2.62 ppm), aromatic protons (δ 7.26–7.90 ppm), and thiazole-specific signals (δ 6.90–8.16 ppm) .

- Mass Spectrometry: Molecular ion peaks (e.g., m/z = 246 for C₁₁H₁₀N₄OS) confirm molecular weight .

Q. What analytical techniques are critical for assessing the purity of synthesized derivatives?

- Methodological Answer: Combine chromatography (HPLC for retention time analysis) with elemental analysis (C, H, N, S percentages) to verify purity. Spectral consistency across IR, NMR, and mass data ensures no residual reactants or byproducts .

Advanced Research Questions

Q. How does this compound participate in thiamine biosynthesis across organisms?

- Methodological Answer: In Saccharomyces cerevisiae, the compound is a precursor for 5-(2-hydroxyethyl)-4-methylthiazole (HET), which is phosphorylated to HET-P for thiamine synthesis. Gene expression (e.g., thi4) is repressed by thiamine and HET, as shown via Northern blot analysis . Archaea like Halobacterium salinarum use divergent pathways, incorporating glycine and D-pentulose-5-phosphate .

Q. What experimental strategies resolve contradictions in bioactivity data for thiazole derivatives?

- Methodological Answer: Address discrepancies via:

- Dose-Response Studies: Test toxicity (e.g., LD₅₀ in vivo) and antioxidant activity (e.g., DPPH radical scavenging) across concentrations .

- Mechanistic Profiling: Use enzyme assays (e.g., liver function enzymes like ALT/AST) to differentiate direct effects from metabolic interference .

Q. How do electrophilic modifications at the amino group alter the bioactivity of this compound?

- Methodological Answer: Acetylation, benzoylation, or chloroacetylation at the amino group modulates electron density and steric effects. For example:

- Chloroacetyl derivatives (e.g., 2-chloroacetylamino-5-(4-acetylphenylazo)-thiazole) show enhanced reactivity in nucleophilic substitutions, enabling cross-coupling for drug design .

- Benzoylated derivatives exhibit shifted antioxidant activity due to increased lipophilicity, validated via in vitro radical scavenging assays .

Q. What role does the thiazole ring play in structure-activity relationships (SAR) for antimicrobial agents?

- Methodological Answer: The thiazole core enables π-π stacking with microbial enzymes (e.g., Candida CYP51). Substitutions at C4/C5 (e.g., trifluoromethyl, benzoyl) enhance binding to hydrophobic pockets, as shown in docking studies . SAR is validated via MIC assays against Gram-positive bacteria and fungi .

Q. How can researchers investigate the regulatory mechanisms of thiazole biosynthesis genes?

Propiedades

IUPAC Name |

2-(2-amino-1,3-thiazol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c6-5-7-3-4(9-5)1-2-8/h3,8H,1-2H2,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZROQLPDVYROK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50545597 | |

| Record name | 2-(2-Amino-1,3-thiazol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105773-93-1 | |

| Record name | 2-(2-Amino-1,3-thiazol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-amino-1,3-thiazol-5-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.